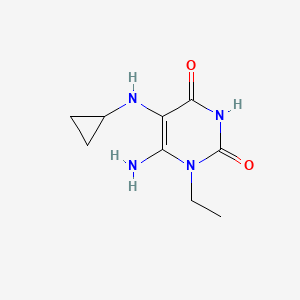

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione

描述

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a cyclopropylamino substituent at position 5 and an ethyl group at position 1. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s unique substitution pattern may influence its physicochemical properties and interactions with biological targets.

属性

分子式 |

C9H14N4O2 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC 名称 |

6-amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N4O2/c1-2-13-7(10)6(11-5-3-4-5)8(14)12-9(13)15/h5,11H,2-4,10H2,1H3,(H,12,14,15) |

InChI 键 |

DGAFLUIIGIGDDM-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=C(C(=O)NC1=O)NC2CC2)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products after a short reaction time of 5 to 10 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of non-hazardous reagents and efficient purification techniques would be essential for industrial applications.

化学反应分析

Types of Reactions

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

作用机制

The mechanism of action of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

相似化合物的比较

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The following table compares the substituents, synthesis yields, melting points, and reported biological activities of structurally related pyrimidine derivatives:

Key Observations:

- Substituent Impact on Bioactivity: Benzylidene-imidazol derivatives (e.g., Compound 12) exhibit strong antimicrobial activity due to extended conjugation and π-π stacking interactions with microbial targets . Bromo-methoxyphenyl substituents (e.g., Compound 6a) correlate with cytotoxicity, likely through DNA intercalation or kinase inhibition .

Synthetic Yields :

Physicochemical Properties

Melting Points :

- Solubility: Polar groups (e.g., amino, dimethylamino) improve aqueous solubility, as seen in Compound 16, which showed enhanced bioavailability in antimicrobial assays .

生物活性

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 6-position and a cyclopropylamino substituent, which may influence its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 198.23 g/mol

- CAS Number : 1178638-55-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrimidine derivatives are known for their role as inhibitors of certain enzymes, such as phosphodiesterases and kinases, which are critical in regulating cellular functions.

Antitumor Activity

Research indicates that compounds with a similar structure exhibit significant antitumor activity. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering antioxidant enzyme activities. The specific impact of this compound on cancer cell lines remains to be fully elucidated but is expected to follow similar pathways.

| Study | Cell Line | Activity Observed |

|---|---|---|

| MCF-7 (breast adenocarcinoma) | Induced apoptosis via ROS accumulation | |

| Various cancer lines | Inhibition of cell proliferation |

Case Studies

- Anticancer Activity : A study conducted on novel benzimidazole derivatives demonstrated the importance of substituents similar to those found in this compound for enhancing cytotoxic effects against human cancer cell lines. The mechanism involved ROS-mediated cell death and modulation of antioxidant enzyme activities .

- Antimicrobial Screening : A broader investigation into pyrimidine derivatives revealed that modifications at the 5-position could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound might possess similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。